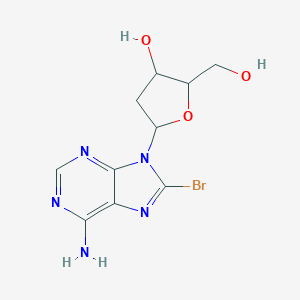

8-Bromo-2'-désoxyadénosine

Vue d'ensemble

Description

La 8-Bromo-2’-désoxyadénosine est un composé organobromé qui est une forme modifiée de la 2’-désoxyadénosine. Elle présente un substituant brome en position 8 du système cyclique de l'adénosine. Ce composé est un membre des adénosines et est souvent utilisé dans les études structurales des oligonucléotides en raison de ses propriétés uniques .

Applications De Recherche Scientifique

8-Bromo-2’-deoxyadenosine has several applications in scientific research:

Mécanisme D'action

Target of Action

8-Bromo-2’-deoxyadenosine is a modified 2’-deoxyadenosine having a bromo substituent at position 8 of the adenosine ring system . It is a purine nucleoside analog and its primary targets are indolent lymphoid malignancies .

Mode of Action

The compound interacts with its targets primarily through the inhibition of DNA synthesis and induction of apoptosis . The UV photolysis of 8-bromo-2′-deoxyadenosine leads to the formation of the C8 radical .

Biochemical Pathways

The major biochemical pathway involves the photolytic cleavage of the C-Br bond, leading to the formation of the C8 radical . In methanol, subsequent hydrogen abstraction from the solvent is the main radical reaction . In water or acetonitrile, intramolecular hydrogen abstraction from the sugar moiety, to give the c5′ radical, is the major path .

Result of Action

The C5′ radical undergoes a cyclization reaction on the adenine and gives the aminyl radical . Steady-state photolysis studies in acetonitrile have shown the conversion of 8-bromo-2′-deoxyadenosine to 5′,8-cyclo-2′-deoxyadenosine .

Action Environment

The action of 8-Bromo-2’-deoxyadenosine is influenced by environmental factors such as the presence of additives like halide anions and the type of solvent used . For instance, the UV photolysis of 8-bromo-2′-deoxyadenosine has been investigated in different solvents .

Analyse Biochimique

Biochemical Properties

8-Bromo-2’-deoxyadenosine is known to interact with various biomolecules. It is a purine nucleoside analog, which means it can interact with enzymes, proteins, and other biomolecules that normally interact with adenosine . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of 8-Bromo-2’-deoxyadenosine on cells are complex and multifaceted. It has been shown to inhibit DNA synthesis and induce apoptosis, which are critical processes in cell function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Bromo-2’-deoxyadenosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The bromine substitution induces marked structural changes within the protein’s active site by engaging crucial catalytic residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2’-deoxyadenosine can change over time. For example, the UV photolysis of 8-Bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to formation of the C8 radical .

Metabolic Pathways

8-Bromo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la 8-Bromo-2’-désoxyadénosine implique généralement la bromation de la 2’-désoxyadénosine. La réaction est réalisée dans des conditions contrôlées pour assurer une bromation sélective en position 8. Le processus implique l'utilisation de brome ou de réactifs contenant du brome dans un solvant approprié, tel que l'acétonitrile ou le méthanol .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement les procédures de laboratoire avec des modifications d'échelle. Les conditions réactionnelles sont optimisées pour obtenir un rendement élevé et une pureté élevée, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La 8-Bromo-2’-désoxyadénosine subit diverses réactions chimiques, notamment :

Clivage photolytique : La photolyse UV conduit à la rupture de la liaison C-Br, formant le radical C8.

Abstraction d'hydrogène : Dans le méthanol, l'abstraction d'hydrogène du solvant est la principale réaction radicalaire.

Réactifs et conditions courants :

Photolyse : La lumière UV est utilisée pour induire le clivage photolytique.

Solvants : Le méthanol, l'eau et l'acétonitrile sont des solvants couramment utilisés.

Principaux produits :

5’,8-Cyclo-2’-désoxyadénosine : Formé par des réactions de cyclisation impliquant le radical C5’.

4. Applications de la recherche scientifique

La 8-Bromo-2’-désoxyadénosine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé dans les études photochimiques pour comprendre la formation et les réactions radicalaires.

Industrie : Utilisé dans la synthèse de nucléotides modifiés pour diverses applications.

5. Mécanisme d'action

Le principal mécanisme d'action de la 8-Bromo-2’-désoxyadénosine implique un clivage photolytique de la liaison C-Br, conduisant à la formation du radical C8. Ce radical peut subir d'autres réactions, telles que l'abstraction d'hydrogène et la cyclisation, pour former divers produits. Les effets du composé sont médiés par ces réactions radicalaires, qui peuvent influencer la structure et la fonction de l'ADN .

Composés similaires :

8-Bromo-2’-désoxyguanosine : Structure similaire et utilisé dans des applications similaires pour des études structurales des oligonucléotides.

2’-Désoxyadénosine : Le composé parent sans le substituant brome, largement utilisé dans la recherche sur les acides nucléiques.

Unicité : La 8-Bromo-2’-désoxyadénosine est unique en raison de son substituant brome, qui permet des réactions photochimiques spécifiques et la formation de radicaux. Cela la rend particulièrement utile pour étudier les mécanismes de dommages et de réparation de l'ADN, ainsi que pour des études structurales des nucléotides .

Comparaison Avec Des Composés Similaires

8-Bromo-2’-deoxyguanosine: Similar in structure and used in similar applications for structural studies of oligonucleotides.

2’-Deoxyadenosine: The parent compound without the bromine substituent, used widely in nucleic acid research.

Uniqueness: 8-Bromo-2’-deoxyadenosine is unique due to its bromine substituent, which allows for specific photochemical reactions and radical formation. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for structural studies of nucleotides .

Propriétés

IUPAC Name |

5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933787 | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14985-44-5 | |

| Record name | NSC79220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)